Octadecylamine

Catalog No.
S579715
CAS No.
124-30-1
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylamine

CAS Number

124-30-1

Product Name

Octadecylamine

IUPAC Name

octadecan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3

InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone
Solubility in water: very poo

Synonyms

1-octadecanamine, hydrochloride, 1-octadecanamine, hydrochloride (1:1), 1-octadecylamine, octadecyl ammonium chloride, octadecylamine, octadecylamine hydrochloride, stearamine, stearyl amine, stearylamine, stearylamine hydrochloride, stearylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCCCCN

Organic Synthesis:

Octadecylamine (ODA) is an organic molecule with a long hydrocarbon chain and an amine group. This combination of properties makes it a valuable intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: ODA can be used to create fatty acid conjugates of drugs, which can improve their solubility and delivery properties []. For instance, research has explored using ODA to deliver the anti-cancer drug 5-fluorouracil (5-FU) more effectively [].
  • Dyes and pigments: ODA can be used as a starting material for the synthesis of dyes and pigments with specific properties [].

Material Science:

Due to its amphiphilic nature (having both water-loving and water-hating parts), ODA is useful in various material science applications:

  • Thin films and coatings: ODA can self-assemble into thin films with specific properties, making it applicable in areas like organic electronics and corrosion protection [].
  • Nanoparticles: ODA can be used to modify the surface of nanoparticles, affecting their stability, dispersibility, and functionality in various applications [].

Environmental Science:

ODA's ability to interact with specific molecules makes it relevant in environmental research:

  • Adsorbent for CO2 capture: Studies have explored using ODA-modified materials to capture carbon dioxide (CO2) from emissions, potentially contributing to greenhouse gas mitigation efforts [].
  • Pollutant detection: ODA can be used in sensors for detecting specific pollutants in water or air samples, although further research is ongoing in this area [].
  • Origin: Octadecylamine can be derived from natural sources like animal fats or vegetable oils, or it can be synthesized in a lab [].
  • Significance in Scientific Research: Octadecylamine's applications in scientific research stem from its chemical properties, particularly its amphiphilic nature. This means it has a polar (water-loving) head group (the amine) and a non-polar (water-fearing) tail (the hydrocarbon chain). This allows it to interact with both water and organic substances [].

Molecular Structure Analysis

  • Key features: The key features of octadecylamine's structure are the 18-carbon alkyl chain (hydrophobic tail) and the terminal amine group (hydrophilic head) [].
  • Notable aspects: The long carbon chain gives octadecylamine its hydrophobic character, while the amine group allows it to form ionic bonds and interact with charged molecules [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing octadecylamine, but one common method involves the reaction between octadecene (a long-chain alkene) and ammonia (NH₃) [].

Physical And Chemical Properties Analysis

  • Melting point: 50-52 °C [].
  • Boiling point: 132 °C (43 hPa) [].
  • Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol, toluene, and chloroform [].
  • Stability: Relatively stable under normal conditions [].
  • Octadecylamine can be harmful if swallowed or inhaled. It can irritate the skin, eyes, and respiratory system [].
  • It is considered a mild fire hazard [].
Due to its amine functional group. It can neutralize acids in exothermic reactions to form salts and water . For instance, when reacted with hydrochloric acid, octadecylamine generates an adduct product. It can also react with stearyl chloride to produce octadecylamine and ammonium chloride as byproducts . Additionally, it can be involved in the synthesis of octadecyl quaternary ammonium salts and other derivatives through various chemical pathways .

The biological activity of octadecylamine includes its potential irritant effects on human skin and mucous membranes. While its toxicity is lower than that of low-grade amines, it can still cause sensitization reactions in some individuals upon contact . Studies have indicated that octadecylamine can influence cellular interactions and may play a role in enhancing the stability of certain formulations used in pharmaceuticals and cosmetics .

Octadecylamine can be synthesized through several methods:

  • Ammoniation of Stearic Acid: Stearic acid can undergo ammoniation followed by hydrogenation to produce octadecylamine.
    • Stearic acid and ammonia are introduced into a reaction tower at 350 °C to generate octadecane nitrile.
    • The nitrile is then hydrogenated at 130 °C under pressure with a nickel catalyst to yield octadecylamine .
  • Reaction with Stearyl Chloride: Another common method involves the reaction of stearyl chloride with ammonia, resulting in the formation of octadecylamine along with ammonium chloride as a byproduct .
  • Laboratory Synthesis: In laboratory settings, octadecylamine can be prepared by refluxing octadecyl nitrile with sodium metal followed by treatment with hydrochloric acid to obtain octadecylamine hydrochloride .

Octadecylamine has diverse applications across various industries:

  • Surfactant: It is utilized in emulsion polymerization processes where it acts as a surfactant, stabilizing emulsions and contributing to the formation of polymer particles .
  • Corrosion Inhibitor: The compound serves as a corrosion inhibitor for metal surfaces, protecting them from degradation .
  • Intermediates for Organic Synthesis: It is employed in the production of cationic grease thickeners, pesticides, asphalt emulsifiers, fabric softeners, wetting agents, biocides, and color formers for photographic applications .
  • Non-Ionic Antistatic Agent: Octadecylamine is used as an antistatic agent in polymers like polypropylene and polystyrene .

Research indicates that octadecylamine interacts with various substances during chemical processes. For example, it may be incompatible with isocyanates, halogenated organics, and peroxides . Its ability to form stable monolayers at interfaces has been studied using vibrational sum frequency spectroscopy techniques, highlighting its potential applications in surface chemistry and materials science .

Several compounds share structural similarities with octadecylamine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Characteristics
HexadecylamineC16H35NC_{16}H_{35}NShorter carbon chain; used primarily in surfactants.
DodecylamineC12H27NC_{12}H_{27}NEven shorter chain; widely used as an emulsifier.
TetradecanamineC14H31NC_{14}H_{31}NIntermediate chain length; used in lubricants.
StearamideC18H37NOC_{18}H_{37}NOAmide derivative; used as a lubricant and emulsifier.

Octadecylamine stands out due to its longer carbon chain compared to hexadecylamine and dodecylamine, which contributes to its unique surfactant properties and applications in various formulations. Its ability to act as both a surfactant and a corrosion inhibitor further differentiates it from similar compounds.

Carbon Dioxide Capture Mechanisms via Octadecylamine-Modified Silica Gel Adsorbents

Octadecylamine has emerged as a significant modifier for enhancing carbon dioxide capture capacity in silica gel adsorbents through specific chemical and physical interactions [1] [2] [3]. The modification process involves wet impregnation of porous silica gel surfaces with octadecylamine, creating a heterogeneous adsorbent system that demonstrates superior carbon dioxide uptake compared to unmodified silica gel materials [1] [2].

The carbon dioxide capture mechanism operates through both physisorption and chemisorption processes when octadecylamine interacts with carbon dioxide molecules [3] [4]. Research has demonstrated that octadecylamine molecules with their long straight-chain fatty amine structure interact with carbon dioxide through the formation of carbamate species, where the primary amine group of octadecylamine reacts with carbon dioxide molecules to form stable adsorption complexes [5] [4]. This mechanism is particularly effective because octadecylamine provides nucleophilic sites that facilitate carbon dioxide binding through Lewis acid-base interactions [4].

Experimental investigations have revealed that the optimal octadecylamine loading significantly influences carbon dioxide adsorption performance [1] [3]. Studies show that twenty-five weight percent octadecylamine supported on silica gel achieves the highest carbon dioxide uptake of 2.45 weight percent carbon dioxide per adsorbent, representing a thirty-two percent improvement over pure silica gel which only adsorbs 1.85 weight percent carbon dioxide per adsorbent [3]. However, lower loadings of five weight percent octadecylamine actually decrease adsorption capacity to 1.10 weight percent due to pore blockage effects that hinder physisorption between carbon dioxide and silica gel [1] [3].

Carbon Dioxide Adsorption Performance Data

AdsorbentCarbon Dioxide Adsorption Capacity (wt% CO₂/adsorbent)Carbon Dioxide Adsorption Capacity (mmol/g)
Pure Silica Gel1.850.42
5 wt% Octadecylamine/Silica Gel1.100.25
15 wt% Octadecylamine/Silica Gel1.790.41
25 wt% Octadecylamine/Silica Gel2.450.56
35 wt% Octadecylamine/Silica GelHigher than 25%>0.56

The surface modification process involves heat treatment of silica gel at temperatures ranging from 100°C to 600°C before octadecylamine impregnation [2] [6]. X-ray diffraction analysis reveals that heat treatment at 600°C provides optimal conditions for octadecylamine dispersion and interaction with the silica gel surface [2] [6]. The characterization studies demonstrate increasing crystalline octadecylamine intensity with higher amine loading percentages, confirming successful surface modification and dispersion [2] [6].

The enhanced carbon dioxide capture performance stems from the unique pore structure modifications induced by octadecylamine loading [3]. Twenty-five weight percent octadecylamine loading creates optimal pore dimensions that facilitate stronger carbon dioxide-octadecylamine interactions within the silica gel pore surfaces [3]. The combination of reduced pore volume and appropriate pore width contributes to enhanced adsorption capacity through improved molecular interactions [3].

Surface analysis using X-ray photoelectron spectroscopy confirms the presence of octadecylammonium chloride species on modified silica gel surfaces, indicating successful chemical interaction between octadecylamine and atmospheric carbon dioxide during the preparation process [3]. This demonstrates the reactive nature of octadecylamine toward carbon dioxide and supports the proposed chemisorption mechanism [3].

Catalytic Degradation Pathways Using Iron Manganese Layered Double Hydroxide and Peroxymonosulfate Activation Systems

Iron manganese layered double hydroxide serves as an effective heterogeneous catalyst for activating peroxymonosulfate in the degradation of octadecylamine as an organic pollutant [7]. The catalyst fabrication involves coprecipitation processes that create layered double hydroxide structures with optimal iron and manganese ratios for peroxymonosulfate activation [7] [8].

The catalytic degradation mechanism operates through the generation of sulfate radicals and hydroxyl radicals as primary reactive species [7] [9]. Iron manganese layered double hydroxide activates peroxymonosulfate through electron transfer processes involving iron and manganese species in multiple oxidation states [9] [10]. The degradation experiments demonstrate that iron manganese layered double hydroxide achieves eighty-five percent removal of octadecylamine at ten milligrams per liter concentration within twenty-five minutes, significantly outperforming pure peroxymonosulfate systems [7].

Catalytic Degradation Performance Parameters

ParameterValue/Result
Degradation Efficiency85% removal
Reaction Time25 minutes
Octadecylamine Concentration10 mg/L
Primary RadicalsSulfate radicals and hydroxyl radicals
Catalyst StabilityGood stability with minimal metal leaching

The radical identification experiments confirm that both sulfate radicals and hydroxyl radicals participate as primary oxidizing species in the octadecylamine degradation process [7]. Electron paramagnetic resonance spectroscopy and radical scavenging studies demonstrate the involvement of these reactive oxygen species in breaking down the octadecylamine molecular structure [7] [9].

The degradation pathway involves the stepwise oxidation of the octadecylamine carbon chain through radical attack mechanisms [7]. Gas chromatography-mass spectrometry analysis reveals the formation of intermediate degradation products that progressively break down into smaller molecular fragments [7]. The proposed degradation mechanism involves initial radical attack on the amine functional group followed by sequential carbon chain cleavage [7].

Environmental factors significantly influence the catalytic degradation performance [7]. Natural organic matter, nitrate ions, and carbonate ions exhibit negative effects on octadecylamine degradation efficiency, while chloride ions promote the degradation process [7]. The catalyst demonstrates excellent reusability with minimal activity loss over multiple degradation cycles [7].

The iron manganese layered double hydroxide catalyst shows superior performance compared to other layered double hydroxide compositions for peroxymonosulfate activation [8] [11]. The synergistic effects between iron and manganese species in the layered structure provide enhanced electron transfer capabilities and radical generation efficiency [9] [10]. X-ray photoelectron spectroscopy analysis reveals the presence of multiple oxidation states of iron and manganese that facilitate continuous redox cycling during peroxymonosulfate activation [9].

Nuclear Reactor Corrosion Mitigation Through Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the corrosion inhibition mechanism of octadecylamine in nuclear reactor secondary circuit applications [12] [13]. The simulations investigate the diffusion characteristics of corrosive species including water molecules, oxygen molecules, and chloride ions through octadecylamine inhibitor films under pressurized water reactor operating conditions [12] [13].

The simulation methodology employs the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field to model the interactions between octadecylamine molecules and corrosive species [13]. The computational models simulate conditions relevant to nuclear reactor secondary circuits with pressures of eight megapascals and temperatures ranging from 298 Kelvin to 413 Kelvin [13].

Molecular Dynamics Simulation Results: Diffusion Coefficients in Octadecylamine Film

Temperature (K)Oxygen Diffusion Coefficient (×10⁻⁹ m²/s)Water Diffusion Coefficient (×10⁻⁹ m²/s)Chloride Diffusion Coefficient (×10⁻⁹ m²/s)
2980.570.140.026
3231.490.540.077
3482.751.020.095
3733.312.430.180
3984.182.930.260
4134.694.410.390

The simulation results reveal that octadecylamine films exhibit markedly different inhibition abilities for various corrosive species [13]. At all temperatures investigated, the diffusion coefficients follow the order of oxygen greater than water greater than chloride ions, with chloride ion diffusion being approximately one order of magnitude slower than the other species [13]. This differential inhibition performance stems from the strong electrostatic interactions between negatively charged chloride ions and octadecylamine molecules, which trap chloride ions within the octadecylamine matrix and significantly impede their diffusion to metal surfaces [13].

The corrosion inhibition mechanism operates through the formation of protective octadecylamine films that create diffusion barriers for corrosive species [13]. The simulation data demonstrate that octadecylamine reduces chloride ion diffusion by 92.8 percent, water molecule diffusion by 57.0 percent, and oxygen molecule diffusion by 36.5 percent compared to diffusion in pure water at 413 Kelvin and eight megapascals [13].

Temperature effects significantly influence the diffusion coefficients of all species within octadecylamine films [13]. Higher temperatures increase the mobility of corrosive species, suggesting that octadecylamine corrosion inhibition effectiveness decreases with increasing temperature while maintaining relative inhibition performance rankings [13]. The molecular dynamics simulations confirm that octadecylamine forms stable protective films that effectively retard corrosive species transport to metal surfaces [13].

The computational validation demonstrates excellent agreement between calculated and experimental diffusion coefficients for water and oxygen in pure water systems, confirming the reliability of molecular dynamics simulation methods for investigating octadecylamine inhibition mechanisms [13]. The simulations provide molecular-level understanding of how octadecylamine protects carbon steel components in nuclear reactor secondary circuits through physical barrier formation and selective species interaction [13].

Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
DryPowder; Liquid; OtherSolid
Liquid; OtherSolid; PelletsLargeCrystals
Solid
WHITE FLAKES WITH CHARACTERISTIC ODOUR.

XLogP3

8.5

Boiling Point

660 °F at 760 mm Hg (NTP, 1992)
346.8 °C
346.8 °C @ 760 mm Hg

Flash Point

300 °F (NTP, 1992)
148 °C c.c.

Vapor Density

9.29 (NTP, 1992) (Relative to Air)

Density

0.8618 at 68 °F (NTP, 1992)
0.8618 @ 20 °C/4 °C
0.86 g/cm³

LogP

7.7

Melting Point

120 to 126 °F (NTP, 1992)
52.9 °C
49-52°C

UNII

FFV58UNY7O

Related CAS

1838-08-0 (hydrochloride)

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

124-30-1
61788-45-2

Wikipedia

Stearamine

Use Classification

Cosmetics -> Antistatic; Emulsifying; Stabilizing; Surfactant; Viscosity controlling

Methods of Manufacturing

CATALYTIC HYDROGENATION OF STEARYL NITRILE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
1-Octadecanamine: ACTIVE
Amines, hydrogenated tallow alkyl: ACTIVE
EIGHTEEN CARBON STRAIGHT CHAIN AMINE SOMETIMES USED AS ANTICORROSIVE AGENT IN LIVE STEAM LINES.

Interactions

IF (3)H-METHOTREXATE IS COMPLETELY ENTRAPPED IN LIPOSOMES CONCN OF DRUG IN LIVER & SPLEEN INCR. IF DICETYL PHOSPHATE IN LIPOSOMES IS REPLACED BY STEARYLAMINE GREATER PROP OF LIPOSOMES IS TAKEN UP BY LIVER & SPLEEN.

Dates

Modify: 2023-08-15

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